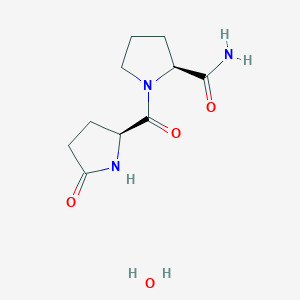![molecular formula C12H14N2O3S B12581705 Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate CAS No. 500798-44-7](/img/structure/B12581705.png)
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate is an organic compound with a complex structure that includes a phenylhydrazine moiety, a sulfanyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate typically involves the reaction of 2-phenylhydrazine with a suitable acylating agent to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound under specific conditions to introduce the sulfanyl group. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include acetic anhydride, thiols, and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate involves its interaction with various molecular targets. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-phenylhydrazinecarboxylate
- Methyl 2-oxo-2-(2-phenylhydrazinylidene)acetate
- Methyl 2-oxo-2-(2-phenylhydrazinylidene)propanoate
Uniqueness
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate is unique due to the presence of both the sulfanyl and ester functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to similar compounds.
Properties
CAS No. |
500798-44-7 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
methyl 2-(C-acetyl-N-anilinocarbonimidoyl)sulfanylacetate |
InChI |
InChI=1S/C12H14N2O3S/c1-9(15)12(18-8-11(16)17-2)14-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI Key |
NBEFWFSNRGCRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)



![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)

![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)


